1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-Fmoc-4-methyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the proline ring. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Fmoc-4-methyl-L-proline typically involves the protection of the amino group of 4-methyl-L-proline with the Fmoc group. This can be achieved through the reaction of 4-methyl-L-proline with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of (4S)-1-Fmoc-4-methyl-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Fmoc-4-methyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-1-Fmoc-4-methyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4S)-1-Fmoc-4-methyl-L-proline involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection to the amino group, allowing for selective reactions at other sites. This selective reactivity is crucial in peptide synthesis, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- (4S)-1-Fmoc-4-hydroxy-L-proline
- (4S)-1-Fmoc-4-ethyl-L-proline
- (4S)-1-Fmoc-4-phenyl-L-proline
Uniqueness
(4S)-1-Fmoc-4-methyl-L-proline is unique due to the presence of the methyl group at the 4-position of the proline ring. This modification imparts distinct chemical and physical properties, making it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
InChI Key |
BMGFKWBYQPNFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.